molecular formula C15H23ClN4O2 B1481409 Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate CAS No. 2098133-21-0

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

カタログ番号: B1481409
CAS番号: 2098133-21-0
分子量: 326.82 g/mol
InChIキー: RICKQOHTFNVHMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic organic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a disubstituted pyrimidine moiety. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and fluorescent probes. For instance, highlights its role in synthesizing dasatinib-BODIPY, a fluorescently labeled kinase inhibitor used in cellular imaging .

Key structural attributes of Compound A include:

  • Piperazine ring: Facilitates hydrogen bonding and molecular interactions.
  • Boc group: Enhances solubility and stability during synthetic processes.
  • 6-Chloro-2-methylpyrimidin-4-yl substituent: Imparts electronic and steric effects critical for target binding.

特性

IUPAC Name

tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-9-19(14(21)22-15(3,4)5)6-7-20(10)13-8-12(16)17-11(2)18-13/h8,10H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICKQOHTFNVHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC(=NC(=N2)C)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H22ClN3O2C_{15}H_{22}ClN_3O_2 and features a piperazine ring, a pyrimidine derivative, and a tert-butyl ester group. Its structural complexity allows for various interactions with biological targets, which are critical for its therapeutic potential.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for specific strains like Staphylococcus aureus and Enterococcus faecalis . The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit key enzymes or receptors involved in cellular processes such as proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that it effectively reduced biofilm formation in MRSA strains, with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL . This suggests its potential use in treating biofilm-associated infections.

Study 2: Anticancer Properties

Another investigation focused on its anticancer properties, where it was found to significantly reduce cell viability in human cancer cell lines. The study reported an IC50 value indicating potent cytotoxicity, supporting further development as an anticancer drug candidate .

Research Findings

Study Activity Method Key Findings
Study 1AntimicrobialIn vitroEffective against MRSA; MBIC = 62.216 μg/mL
Study 2AnticancerCell viability assayIC50 indicates potent cytotoxicity

類似化合物との比較

Structural Variations in Piperazine/Pyrimidine Derivatives

The following table summarizes structural differences and their implications:

Compound Name Structural Features Key Differences from Compound A Biological/Functional Implications References
Compound A Piperazine, Boc, 6-chloro-2-methylpyrimidine Reference compound Intermediate for kinase inhibitors
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine Morpholine ring instead of piperazine Reduced hydrogen-bonding capacity Altered pharmacokinetics and target affinity
tert-Butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate Ethoxy group replaces chlorine Lower electronegativity, increased lipophilicity Modified metabolic stability and solubility
tert-Butyl (R)-4-(5-fluoro-4-(4-fluorophenoxy)pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate Fluorophenoxy substituent Enhanced electronic effects Potentially higher 5-HT2C agonist activity
tert-Butyl 4-(5-bromo-3-methyl-2-pyridyl)piperazine-1-carboxylate Bromopyridyl substituent Larger atomic radius (Br vs. Cl) Increased steric hindrance and binding selectivity

Physical and Chemical Properties

  • Solubility : Chloro and ethoxy substituents increase lipophilicity (logP), while morpholine derivatives () exhibit higher aqueous solubility due to reduced ring strain .
  • Stability : Boc-protected derivatives like Compound A are stable under basic conditions but susceptible to acidic deprotection, enabling controlled synthetic steps .

準備方法

Synthesis of tert-butyl 3-methylpiperazine-1-carboxylate

  • Starting from 3-methylpiperazine, the nitrogen is protected using tert-butyl carbamate (Boc) to give tert-butyl 3-methylpiperazine-1-carboxylate.
  • This protection is typically carried out using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • The product is isolated as a stable Boc-protected piperazine derivative, which facilitates subsequent substitution reactions.

Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine

  • The key step involves reacting tert-butyl 3-methylpiperazine-1-carboxylate with 2,4-dichloropyrimidine derivatives.
  • Typically, the reaction is performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature.
  • A base such as N-ethyl-N,N-diisopropylamine (DIPEA) is used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.
  • The nucleophilic nitrogen attacks the 4-position of 2,4-dichloropyrimidine, displacing the chlorine atom and forming tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate.
  • The reaction typically proceeds over 2 hours at 20°C, yielding the desired substituted pyrimidine intermediate ready for further steps without the need for purification at this stage.
Parameter Condition/Details
Reactants tert-butyl 3-methylpiperazine-1-carboxylate, 2,4-dichloropyrimidine
Solvent N,N-dimethylformamide (DMF)
Base N-ethyl-N,N-diisopropylamine (DIPEA)
Temperature 20°C
Reaction Time 2 hours
Product This compound
Purification Typically used crude in next step

Palladium-Catalyzed Coupling (If applicable)

  • In related synthetic routes, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, may be employed to introduce the piperazine moiety onto heteroaryl halides.
  • Catalysts like tris-(dibenzylideneacetone)dipalladium(0) with ligands such as 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl are used.
  • Sodium tert-butoxide serves as the base in toluene solvent at elevated temperatures (~90°C) under inert atmosphere.
  • This method is useful for synthesizing related tert-butyl piperazine carboxylates with different aryl substitutions.

| Catalyst | tris-(dibenzylideneacetone)dipalladium(0) |
| Ligand | 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 90°C |
| Time | 3 hours |
| Atmosphere | Argon (inert) |
| Yield | Example: 8.15 g product from 5.3 g aryl bromide |

Research Findings and Observations

  • The substitution on the pyrimidine ring is regioselective, favoring displacement at the 4-position due to electronic and steric factors.
  • The tert-butyl carbamate group effectively protects the piperazine nitrogen, preventing side reactions.
  • The reaction conditions (temperature, solvent, base) are optimized to ensure high yield and purity.
  • The crude intermediate from the nucleophilic aromatic substitution is often used directly in subsequent reactions without purification, streamlining the synthesis.
  • Palladium-catalyzed coupling provides an alternative or complementary approach for introducing complex aryl groups onto the piperazine scaffold.

Summary Table of Preparation Methods

Step Reactants/Conditions Key Reagents/Conditions Outcome/Yield
Boc Protection 3-methylpiperazine + Boc2O Mild base, room temperature tert-butyl 3-methylpiperazine-1-carboxylate
Nucleophilic Aromatic Substitution tert-butyl 3-methylpiperazine-1-carboxylate + 2,4-dichloropyrimidine DMF, DIPEA, 20°C, 2 h This compound (crude)
Pd-Catalyzed Coupling (optional) Aryl bromide + Boc-protected piperazine Pd catalyst, ligand, NaOtBu, toluene, 90°C, 3 h Substituted tert-butyl piperazine derivatives (e.g., 8.15 g isolated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。